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molecular formula C14H13NO4 B8506157 Benzyl 3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

Benzyl 3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B8506157
M. Wt: 259.26 g/mol
InChI Key: ROOPIVSLXDNRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707547

Procedure details

A mixture of 4-(3-benzyloxycarbonyl-3-diazo-2-oxopropyl)-azetidin-2-one (718 mg. 25 mMol), rhodium (II) acetate (5 mg) and anhydrous benzene (50 ml) is deoxygenated by bubbling nitrogen through it for 45 minutes. The mixture is then stirred and heated in an oil bath maintained at 80° C. for 70 minutes. After cooling to room temperature, the mixture is filtered and the filtrate is evaporated under vacuum to an oil. Crystallization from ethyl acetate (5 ml)-diethylether (20 ml) provides benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate (502 mg, 77% yield) as small, white prisms: mp 100°-102°; IR (CH2Cl2) 1770; 1741 cm-1 ; UV (dioxane) 220 nm; NMR (CDCl3, 300 MHz) α 2.43 (dd, 1, J=8 and 19, H4a), 2.94 (dd, 1, J=6.5 and 19, H4 b), 2.99 (dd, 1, J=2 and 16, H6B), 3.63 (dd, 1, J=5 and 16, H6α), 4.18 (m, 1, H5), 4.76 (S, 1, H2), 5.23 (S, 2, CH2 φ), and 7.40 (S, 5, ArH); MS m/e 259 (M+), 231 (M+-28),217 (M+-42), 203, 187, 186, 168 (M+-91), 124, and 91.
Name
4-(3-benzyloxycarbonyl-3-diazo-2-oxopropyl)-azetidin-2-one
Quantity
718 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([C:11](=[N+]=[N-])[C:12](=[O:19])[CH2:13][CH:14]1[NH:17][C:16](=[O:18])[CH2:15]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C([O-])(=O)C.[Rh+2].C([O-])(=O)C.C1C=CC=CC=1>[N:17]12[C:16](=[O:18])[CH2:15][CH:14]1[CH2:13][C:12](=[O:19])[CH:11]2[C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:10] |f:1.2.3|

Inputs

Step One
Name
4-(3-benzyloxycarbonyl-3-diazo-2-oxopropyl)-azetidin-2-one
Quantity
718 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C(C(CC1CC(N1)=O)=O)=[N+]=[N-]
Name
Quantity
5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is deoxygenated
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through it for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under vacuum to an oil
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate (5 ml)-diethylether (20 ml)

Outcomes

Product
Name
Type
product
Smiles
N12C(C(CC2CC1=O)=O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 502 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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